N-(2-fluorophenyl)-2-(2-isopropylphenoxy)acetamide
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Description
Synthesis Analysis
The synthesis of closely related compounds involves multi-step organic reactions starting from basic aromatic precursors. A study by Sharma et al. (2018) details the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy)acetamide through the reaction of ethyl 2-(2-isopropylphenoxy)acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU (Sharma et al., 2018). This process likely shares similarities with the synthesis of N-(2-fluorophenyl)-2-(2-isopropylphenoxy)acetamide, suggesting the adaptability of this method for different substituents on the phenyl ring.
Molecular Structure Analysis
The molecular structure of compounds in this category is characterized by X-ray crystallography, revealing details such as crystal system, space group, and unit cell parameters. For example, the compound synthesized by Sharma et al. crystallizes in the orthorhombic crystal system and exhibits intermolecular hydrogen bonds, indicative of the potential for similar structural characteristics in this compound (Sharma et al., 2018).
Scientific Research Applications
Synthesis and Molecular Structure
N-(2-Aminophenyl)-2-(2-isopropylphenoxy) acetamide has been synthesized and characterized, showing potential anticancer activity through molecular docking analysis targeting the VEGFr receptor. Its crystalline structure was elucidated using direct methods and refined by full matrix least squares procedures, exhibiting intermolecular hydrogen bonds and intramolecular interactions (Sharma et al., 2018).
Potential Applications in Pesticide Development
Research on derivatives of N-aryl-2,4-dichlorophenoxyacetamide, including compounds with fluorophenyl groups, has been conducted to explore their potential as pesticides. These compounds have been characterized by X-ray powder diffraction, indicating their utility in agricultural applications (Olszewska et al., 2008).
Imaging Applications
Studies on the radiosynthesis of PET radioligands, such as [18F]PBR111, have been reported. These ligands are selective for the translocator protein (18 kDa) and are synthesized through a one-step process involving a tosyloxy-for-fluorine nucleophilic aliphatic substitution. This indicates a potential application in imaging and diagnosis using positron emission tomography (PET) (Dollé et al., 2008).
Environmental and Toxicological Research
The occurrence of acetaminophen in aquatic environments and its potential toxicological effects on non-target organisms have been investigated, showing the activation of acetaminophen into a deleterious prooxidant. This research is crucial for understanding the environmental impact of pharmaceutical compounds and their effects on aquatic species (Antunes et al., 2013).
properties
IUPAC Name |
N-(2-fluorophenyl)-2-(2-propan-2-ylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO2/c1-12(2)13-7-3-6-10-16(13)21-11-17(20)19-15-9-5-4-8-14(15)18/h3-10,12H,11H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHLLRBNCQDCHBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCC(=O)NC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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